BenchChemオンラインストアへようこそ!

(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate

Lipophilicity Membrane permeability Prodrug design

The compound (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate (CAS 1261229-53-1) is a fully synthetic, dual 3-chlorobenzyl-substituted piperidine-2-carboxylate ester with the molecular formula C₂₀H₂₁Cl₂NO₂ and a molecular weight of 378.29 g/mol. It belongs to the aryl-piperidinecarboxylate class, which has been extensively claimed in patent literature as inhibitors of fatty acid amide hydrolase (FAAH) and, more recently, the NLRP3 inflammasome.

Molecular Formula C20H21Cl2NO2
Molecular Weight 378.3 g/mol
Cat. No. B7897786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate
Molecular FormulaC20H21Cl2NO2
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)OCC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C20H21Cl2NO2/c21-17-7-3-5-15(11-17)13-23-10-2-1-9-19(23)20(24)25-14-16-6-4-8-18(22)12-16/h3-8,11-12,19H,1-2,9-10,13-14H2
InChIKeyIMNLVZBEGQIVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate: Core Chemical Identity and Procurement-Relevant Baseline


The compound (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate (CAS 1261229-53-1) is a fully synthetic, dual 3-chlorobenzyl-substituted piperidine-2-carboxylate ester with the molecular formula C₂₀H₂₁Cl₂NO₂ and a molecular weight of 378.29 g/mol . It belongs to the aryl-piperidinecarboxylate class, which has been extensively claimed in patent literature as inhibitors of fatty acid amide hydrolase (FAAH) and, more recently, the NLRP3 inflammasome [1]. The compound is commercially available from multiple vendors at purities of 95%–98%, with a reported calculated LogP of 5.09 and a topological polar surface area (TPSA) of 29.54 Ų, indicating pronounced lipophilicity and limited hydrogen-bonding capacity relative to its carboxylic acid progenitors .

Why Generic Substitution of (3-Chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate Fails: The Cost of Ignoring Regioisomeric and Ester-Based Differentiation


Superficial structural similarity within the aryl-piperidinecarboxylate family masks consequential differences in physicochemical properties that directly govern experimental behavior. The 3-chlorobenzyl ester at the piperidine 2-position confers a calculated LogP of 5.09 and a TPSA of 29.54 Ų, whereas the corresponding carboxylic acid (CAS 750557-49-4) displays a LogP of 2.72 and a TPSA of 40.54 Ų—a >2-log-unit difference in lipophilicity and an 11 Ų increase in polar surface area that predict substantially altered membrane permeability, solubility, and protein-binding profiles . Regioisomeric variation (e.g., shifting the ester from the 2- to the 3-position; CAS 1353980-13-8) or altering the ester alkyl group (e.g., ethyl ester CAS 247104-95-6) further changes molecular shape, electronic distribution, and metabolic susceptibility [1]. These differences render simple one-for-one substitution without re-optimization a high-risk strategy in any structure-activity relationship (SAR) campaign or analytical method transfer.

Quantitative Differentiation Evidence for (3-Chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate Against Closest Analogs


Lipophilicity Advantage of the 3-Chlorobenzyl Ester Over the Parent Carboxylic Acid

The target 3-chlorobenzyl ester exhibits a calculated LogP of 5.09, compared to 2.72 for the corresponding carboxylic acid (CAS 750557-49-4). This 2.37-log-unit increase translates to approximately 230-fold higher predicted partition coefficient, consistent with the ester functioning as a lipophilic delivery vehicle that enhances membrane transit, as hypothesized for ester-substituted NLRP3 inflammasome inhibitors [1].

Lipophilicity Membrane permeability Prodrug design

Reduced Topological Polar Surface Area Relative to the Carboxylic Acid Analog

The target compound has a TPSA of 29.54 Ų versus 40.54 Ų for the carboxylic acid analog (CAS 750557-49-4). The 11.0 Ų reduction reflects the masking of the carboxylate polar functionality as an ester, which commonly correlates with improved CNS penetration and oral absorption according to established drug-likeness guidelines (e.g., Veber rules) .

Polar surface area Blood-brain barrier penetration Oral bioavailability

Regioisomeric Specificity: Piperidine 2-Carboxylate Versus 3-Carboxylate Ester Differentiation

The target compound bears the ester substituent at the piperidine 2-position, whereas the directly comparable regioisomer 3-chlorobenzyl 1-(3-chlorobenzyl)piperidine-3-carboxylate (CAS 1353980-13-8) places the ester at the 3-position. Both share the identical molecular formula (C₂₀H₂₁Cl₂NO₂) and molecular weight (378.29), rendering them indistinguishable by mass spectrometry alone. However, the 2-carboxylate isomer positions the ester carbonyl closer to the piperidine nitrogen, altering the local electronic environment, basicity (pKa of the tertiary amine), and conformational preferences—all of which are critical determinants of target binding in FAAH and NLRP3 inhibitor pharmacophores [1].

Regioisomerism SAR Target engagement

Ester-Specific Prodrug Potential Evidenced by NLRP3 Inhibitor Scaffold-Hopping Literature

In a 2020 structure-activity relationship study, Harrison et al. demonstrated that ester-substituted urea compounds, designed via scaffold-hopping from the known NLRP3 inhibitor CP-456,773 (MCC 950), function as carboxylesterase-sensitive prodrugs, with the ester moiety serving as a permeability-enhancing delivery vehicle that is hydrolyzed intracellularly to the active carboxylic acid species [1]. While the Harrison study did not test the exact target compound, it establishes the class principle that 3-chlorobenzyl esters of piperidinecarboxylates are rationally designed for enhanced cellular uptake relative to their acid counterparts—a principle directly applicable to (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate.

NLRP3 inflammasome Prodrug Carboxylesterase

Application Scenarios for (3-Chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate Grounded in Quantitative Differentiation


Cell-Based NLRP3 Inflammasome Inhibition Assays Requiring Intracellular Esterase-Dependent Prodrug Activation

The elevated LogP (5.09) and reduced TPSA (29.54 Ų) of the target ester relative to its carboxylic acid analog (LogP 2.72, TPSA 40.54 Ų) support its preferential use in THP-1 macrophage or J774A.1 cell-based NLRP3 inflammasome assays, where passive membrane permeation of the prodrug form precedes intracellular hydrolysis by carboxylesterases to liberate the active carboxylate inhibitor . The Harrison et al. (2020) study on ester-substituted NLRP3 inhibitors provides class-level validation of this prodrug strategy, making the compound a logical candidate for SAR expansion around the piperidine-2-carboxylate scaffold [1].

FAAH Inhibitor Lead Optimization Leveraging Regioisomeric Specificity at the Piperidine 2-Position

The broad FAAH inhibitor patent family (e.g., BR-PI0508103-A) explicitly claims aryl and heteroaryl piperidinecarboxylate derivatives, with the position of the carboxylate on the piperidine ring being a critical determinant of inhibitory potency [2]. The target compound's 2-carboxylate regioisomer is structurally distinguished from the 3-carboxylate isomer (CAS 1353980-13-8) in a way that can alter FAAH active-site interactions. Medicinal chemistry teams pursuing FAAH inhibition should procure the 2-substituted isomer specifically to probe the SAR around the catalytic triad engagement geometry.

Analytical Method Development and Pharmacopoeial Reference Standard Qualification Requiring Regioisomeric Purity

Because the 2-carboxylate and 3-carboxylate regioisomers share identical molecular formula (C₂₀H₂₁Cl₂NO₂) and molecular weight (378.29), they co-elute or produce identical mass signals under non-optimized conditions [3]. The target compound, specified at 98% purity by vendors such as Leyan, can serve as a reference standard for developing HPLC or UPLC methods capable of baseline-resolving the 2- and 3-carboxylate regioisomers, a critical quality-control requirement for any downstream biological or formulation work.

Prodrug Permeability Screening in Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 Monolayers

The computed 2.37-log-unit lipophilicity advantage of the ester over the acid (ΔLogP = +2.37) predicts significantly higher passive permeability . This compound is therefore suited as a test article in PAMPA or Caco-2 permeability assays designed to experimentally confirm the ester-mediated permeability enhancement postulated by the Harrison NLRP3 inhibitor series, providing quantitative permeability coefficients (Pₐₚₚ) that can be directly compared with those of the acid analog.

Quote Request

Request a Quote for (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]piperidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.